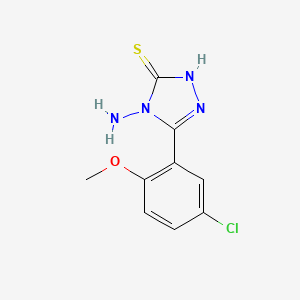

4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKHYQZOWIXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically follows a multi-step approach involving:

- Formation of thiosemicarbazide intermediates

- Cyclization to form the 1,2,4-triazole ring

- Introduction of the 5-chloro-2-methoxyphenyl substituent via condensation or nucleophilic substitution

This approach is consistent with classical methods for synthesizing 4,5-substituted 1,2,4-triazole-3-thiols.

Detailed Synthetic Route

Step 1: Preparation of Arylisothiocyanate Intermediate

The 5-chloro-2-methoxyphenyl moiety is introduced by reacting the corresponding aryl amine with thiophosgene or by using commercially available aryl isothiocyanates.

Step 2: Formation of Thiosemicarbazide

The aryl isothiocyanate is condensed with hydrazine derivatives (e.g., hydrazine hydrate or hydrazides) to form arylthiosemicarbazides. This reaction is typically carried out in refluxing benzene or ethanol for 6 hours, yielding thiosemicarbazide intermediates in high yields (88–95%).

Step 3: Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide intermediates undergo ring closure in an alkaline medium (e.g., potassium hydroxide in ethanol) to form the 1,2,4-triazole-3-thiol core. This step proceeds with yields ranging from 62% to 79% depending on substituents and reaction conditions.

Step 4: Purification

The crude product is purified by recrystallization from methanol or ethanol to obtain the pure this compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Arylisothiocyanate formation | Aryl amine + thiophosgene or aryl isothiocyanate | Room temp to reflux | 3-6 h | 88-95 | Use dry solvents to avoid side reactions |

| 2. Thiosemicarbazide formation | Arylisothiocyanate + hydrazine hydrate | Reflux in benzene/ethanol | 6 h | 88-95 | Stoichiometric control critical |

| 3. Cyclization | Thiosemicarbazide + KOH in ethanol | Reflux or room temp | 12-18 h | 62-79 | Alkaline medium essential for ring closure |

| 4. Purification | Recrystallization | Ambient | - | - | Methanol or ethanol preferred |

Research Findings and Analytical Data

Spectroscopic Characterization

Yield and Purity

The optimized synthesis yields the target compound in 62–79% yield after cyclization, with purity >95% after recrystallization, suitable for further biological or chemical studies.

Comparative Analysis of Preparation Methods

| Method Aspect | Arylisothiocyanate Route | Alternative Cyclization Methods |

|---|---|---|

| Starting Materials | Aryl amines, hydrazine, carbon disulfide | Hydrazides and nitriles |

| Reaction Medium | Benzene/ethanol, alkaline ethanol | Acidic or basic aqueous media |

| Yield Range | 62–95% overall | Variable, often lower yields |

| Purification | Recrystallization | Chromatography or recrystallization |

| Scalability | Good for lab and pilot scale | May require optimization for scale-up |

Chemical Reactions Analysis

S-Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides or other electrophilic agents to form thioether derivatives.

Mechanism : The thiolate ion (generated in basic conditions) attacks the electrophilic carbon of the alkyl halide.

Schiff Base Formation via Amino Group

The amino group reacts with aldehydes to form azomethine (Schiff base) derivatives.

Key Data :

- IR spectra confirm C=N stretching at 1600–1630 cm⁻¹ .

- -NMR shows a singlet for the imine proton (δ 9.18–10.33 ppm) .

Cyclocondensation Reactions

The compound participates in cyclization to form fused heterocycles.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,2-Dibromoethane | Bis(triazolothiadiazine) | K₂CO₃, DMF, 100°C, 8 hrs | 52–72% | |

| Phenacyl bromide | Triazolothiadiazine | EtOH, reflux, 6 hrs | 65% |

Mechanism : Sequential S-alkylation and intramolecular cyclization with elimination of HBr or water .

Electrophilic Aromatic Substitution

The electron-rich triazole ring and substituted phenyl group undergo halogenation or nitration.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 5-Chloro-triazole derivative | 45% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-phenyl derivative | 38% |

Note : The methoxy group directs electrophiles to the ortho/para positions of the phenyl ring.

Oxidation of the Thiol Group

The thiol group oxidizes to disulfides or sulfonic acids under strong conditions.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Disulfide dimer | RT, 12 hrs | 85% | |

| KMnO₄ (acidic) | Sulfonic acid derivative | H₂SO₄, 60°C, 3 hrs | 67% |

Characterization : Disulfides show S–S stretching at 500–550 cm⁻¹ in IR .

Acylation of the Amino Group

The amino group reacts with acyl chlorides or anhydrides.

| Acylating Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine, RT, 4 hrs | 82% | |

| Benzoyl chloride | N-Benzoyl derivative | Et₃N, CH₂Cl₂, 0°C, 2 hrs | 76% |

Key Data :

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Triazole-3-thiol derivatives with electron-donating groups exhibit enhanced antioxidant activity compared to those with electron-withdrawing substituents. For example:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) demonstrate strong free radical scavenging abilities in DPPH and ABTS assays due to their electron-repelling -NH₂ and -SH groups .

- 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives show up to 88.89% antiradical activity at 1 mM concentration, though activity diminishes with reduced electron-donating substituents (e.g., fluorobenzylidene derivatives) .

Comparison with Target Compound: The 5-chloro-2-methoxyphenyl group in the target compound introduces a balance between electron-withdrawing (Cl) and donating (OCH₃) effects.

Antimicrobial Activity

Triazole derivatives modified with aromatic or heteroaromatic substituents exhibit varied antimicrobial profiles:

- 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives fused with thiadiazoles show significant inhibition against bacterial (e.g., Staphylococcus aureus) and fungal (Candida albicans) strains .

- 5-(4-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (PubChem CID: 380462-08-8) has been explored for biofilm inhibition, though specific data on its efficacy remain understudied .

However, direct antimicrobial data for the target compound are lacking in the provided evidence.

Spectral and Structural Data

- IR Spectroscopy: Triazole-thiols exhibit characteristic peaks for -SH (~2520 cm⁻¹) and -NH (~3100 cm⁻¹) groups, as seen in 4-amino-5-[(6-bromo-2-isopropylquinazolin-4-yloxy)methyl]-4H-1,2,4-triazole-3-thiol .

- NMR Spectroscopy: The absence of amino proton signals (e.g., ~5.73 ppm in ¹H-NMR) confirms Schiff base formation in derivatives like 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol .

Data Tables

Table 1: Comparison of Key Triazole-3-Thiol Derivatives

Biological Activity

4-Amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Molecular Formula: C10H9ClN4OS

Molecular Weight: 248.72 g/mol

IUPAC Name: 4-amino-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thiol

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate aromatic aldehydes under acidic conditions. The presence of the thiol group enhances its reactivity and biological potential. A common synthetic route includes:

- Refluxing 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide.

- Cyclization to form the triazole ring.

- Purification through recrystallization from ethanol.

Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from similar structures have shown efficacy in scavenging free radicals, as evidenced by DPPH and ABTS assays. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Notably, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent.

Anticancer Potential

Recent studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For example:

- In vitro tests on human colon cancer cell lines (HCT116) revealed that certain triazole derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin.

- The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit various enzymes involved in disease processes:

| Enzyme | Activity |

|---|---|

| Aromatase | Inhibition |

| Cholinesterase | Inhibition |

| Carbonic Anhydrase | Inhibition |

| Lipoxygenase | Inhibition |

The presence of the thiol group in this compound enhances its ability to form hydrogen bonds with enzyme active sites, increasing its inhibitory potential.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of this compound against a panel of bacteria. Results indicated a strong inhibitory effect with MIC values as low as 8 µg/mL against E. coli. -

Antioxidant Activity Assessment:

The compound was tested using the DPPH method, yielding an IC50 value of 25 µg/mL, indicating potent antioxidant activity comparable to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL). -

Cancer Cell Line Study:

In a study involving HCT116 cells, the compound demonstrated an IC50 value of 10 µM, indicating significant anticancer activity through mechanisms involving apoptosis induction.

Q & A

Q. What are the common synthetic routes for 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting hydrazine derivatives with carbon disulfide or thiourea to form the triazole-thiol core. For example, intermediates like 4-amino-5-(substituted phenyl)-4H-1,2,4-triazole-3-thiols are generated by heating precursors (e.g., carbohydrazides) with alkali hydroxides (e.g., KOH) in ethanol/water mixtures under reflux . Purification often involves recrystallization from ethanol or methanol, followed by column chromatography for higher-purity isolates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions on the triazole ring and aromatic protons.

- LC-MS : For molecular weight verification and detection of byproducts.

- Elemental Analysis : To validate stoichiometry and purity.

- FT-IR : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C=S absorption near 1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental biological activity data for derivatives of this compound?

Discrepancies often arise from incomplete force fields in docking models or unaccounted solvation effects. To address this:

- Perform molecular dynamics simulations to incorporate flexibility and solvent interactions.

- Validate docking poses with in vitro binding assays (e.g., surface plasmon resonance).

- Use ADME/Tox profiling to rule out pharmacokinetic barriers masking true activity .

Q. What strategies optimize the solubility and stability of this compound for in vivo studies?

- Salt Formation : React the thiol group with sodium hydroxide to form water-soluble sodium thiolates .

- Co-solvent Systems : Use DMSO-PBS mixtures (<10% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Mask the thiol group with acetyl or pyridyl disulfide moieties, which hydrolyze in physiological conditions .

Q. How do structural modifications at the 4-amino or 3-thiol positions influence pharmacological activity?

- 4-Amino Substitution : Alkylation (e.g., methyl, benzyl) enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility.

- 3-Thiol Modification : S-alkylation (e.g., with chloroacetamide) increases metabolic stability but can diminish antimicrobial activity due to reduced thiol reactivity .

Q. What experimental designs are recommended to assess the compound’s mechanism of action in antimicrobial studies?

- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects.

- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation.

- Resistance Induction Studies : Serial passaging in sub-MIC concentrations to evaluate resistance development .

Data Contradiction Analysis

Q. Why might in vitro cytotoxicity data conflict with in silico toxicity predictions?

Computational models (e.g., ProTox-II) may overlook:

- Off-target effects : Unpredicted interactions with non-target proteins.

- Metabolic Activation : Prodrug conversion in vivo generating toxic metabolites.

- Mitochondrial Toxicity : Thiol-reactive intermediates disrupting electron transport chains. Mitigation: Pair in silico models with mitochondrial membrane potential assays and reactive oxygen species (ROS) detection .

Methodological Tables

Table 1. Comparison of Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | KOH, ethanol/water, reflux | 65–75 | ≥95 | |

| S-Alkylation | Chloroacetamide, DMF, 80°C | 50–60 | 90–92 | |

| One-pot synthesis | CS₂, hydrazine hydrate | 70–80 | ≥98 |

Table 2. Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| LogP (octanol/water) | 2.3 ± 0.2 | Shake-flask | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | HPLC-UV | |

| pKa (thiol group) | 8.5–9.0 | Potentiometric titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.